molecular formula C9H6F3NO4 B2662393 2-Nitro-5-(trifluoromethyl)phenylacetic acid CAS No. 927801-01-2

2-Nitro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B2662393
CAS No.: 927801-01-2
M. Wt: 249.145
InChI Key: LOJIRIPMRUCZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Nitro-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 927801-01-2. It has a molecular weight of 249.15 and a linear formula of C9H6F3NO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of “this compound” is C9H6F3NO4 . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 249.15 .

Scientific Research Applications

  • Peptide Synthesis The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for protecting and activating amino and hydroxyl groups for peptide synthesis, is reported. This group is introduced by treating amino acids with 3-nitro-2-pyridinesulfenyl chloride. Notably, Npys is resistant to trifluoroacetic acid and can be selectively removed under neutral conditions without affecting other protecting groups. This feature is demonstrated through the synthesis of peptides in solution and solid phase methodology, utilizing 4-(Npys-oxymethyl) phenylacetic acid as a key intermediate resistant to trifluoroacetic acid (Matsueda & Walter, 2009).

  • Anti-Malarial Agents The [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, developed as a novel lead for anti-malarial agents, demonstrated that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure. The trifluoromethyl substituted derivative showed an IC(50) of 47 nM against the multi-drug resistant Plasmodium falciparum strain Dd2 (Wiesner et al., 2003).

  • Lewis Acid Catalyst in Acylation Scandium trifluoromethanesulfonate (triflate) is reported as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Photocapping Groups in MOF-5 A study demonstrated that [bis-(3-nitro-benzyl)-amino]-(3-nitro-phenyl)-acetic acid (PC1) can be used as a bulky photocapping group to prevent dye diffusion from inside MOF-5 until removed by photolysis. This research highlights the potential of nitrophenylacetic acid derivatives in controlled release applications (Yan et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJIRIPMRUCZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.